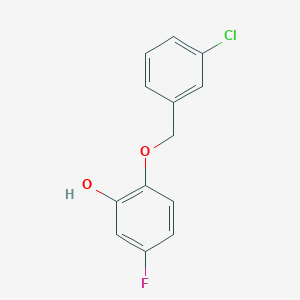

2-(3-Chloro-benzyloxy)-5-fluorophenol

Description

2-(3-Chloro-benzyloxy)-5-fluorophenol is a halogenated phenolic compound featuring a benzyloxy group substituted at the 3-position with chlorine and a fluorine atom at the 5-position of the phenol ring. This structural motif is significant in medicinal chemistry due to the electronic and steric effects imparted by halogens, which can modulate receptor binding, metabolic stability, and selectivity. The compound is synthesized via nucleophilic substitution or Mitsunobu reactions, as demonstrated in the alkylation of 5-fluorophenol with 3-chlorobenzyl halides under basic conditions . Its applications span drug discovery, particularly in targeting serotonin receptors, where halogen positioning plays a critical role in activity .

Properties

IUPAC Name |

2-[(3-chlorophenyl)methoxy]-5-fluorophenol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10ClFO2/c14-10-3-1-2-9(6-10)8-17-13-5-4-11(15)7-12(13)16/h1-7,16H,8H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DJAJVHFDWBZOEE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Cl)COC2=C(C=C(C=C2)F)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10ClFO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

252.67 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Chloro-benzyloxy)-5-fluorophenol typically involves the reaction of 3-chlorobenzyl bromide with 5-fluorophenol in the presence of a base such as sodium carbonate in a solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the nucleophilic substitution reaction, resulting in the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(3-Chloro-benzyloxy)-5-fluorophenol can undergo various chemical reactions, including:

Oxidation: The phenol group can be oxidized to form quinones.

Reduction: The chloro group can be reduced to a hydrogen atom.

Substitution: The chloro and fluoro groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a palladium catalyst can be used.

Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products Formed

Oxidation: Formation of quinones.

Reduction: Formation of 2-(3-Hydroxy-benzyloxy)-5-fluorophenol.

Substitution: Formation of various substituted phenols depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

The incorporation of fluorine into drug molecules often enhances their pharmacological properties. Fluorinated compounds have been shown to improve:

- Metabolic stability : The C–F bond is more resistant to metabolic degradation compared to C–H bonds, making fluorinated drugs more durable in biological systems .

- Binding affinity : The presence of fluorine can increase the interaction strength between drugs and their biological targets, leading to improved efficacy .

Research has indicated that 2-(3-Chloro-benzyloxy)-5-fluorophenol may be involved in the development of isoform-selective PPARα agonists, which are being considered for treating retinal disorders. In vivo studies have demonstrated proof-of-concept efficacy in models of vascular leakage.

Chemical Synthesis

This compound serves as an important intermediate in the synthesis of various pharmaceuticals and agrochemicals. It can be utilized to create:

- Chalcone derivatives , which have shown antimicrobial activity through various synthetic pathways.

- Fluorinated triazoles , where the combination of organofluorine chemistry with triazole structures enhances their biological properties .

Environmental Science

Fluorinated compounds, including this compound, are increasingly studied for their environmental impact and potential hazards due to their persistence in ecosystems. Research highlights the need for understanding the degradation pathways and biological effects of these compounds on human health and the environment .

Case Study 1: Development of PPARα Agonists

A study focused on synthesizing a series of PPARα agonists using this compound as a starting material demonstrated significant improvements in vascular leakage models in rats. The pharmacokinetic profiles indicated promising therapeutic windows for treating retinal conditions.

Case Study 2: Synthesis of Antimicrobial Chalcone Derivatives

In a project aimed at developing new antimicrobial agents, researchers synthesized chalcone derivatives from this compound. The resulting compounds exhibited notable antimicrobial activity against various pathogens, suggesting potential applications in treating infections.

Mechanism of Action

The mechanism of action of 2-(3-Chloro-benzyloxy)-5-fluorophenol involves its interaction with specific molecular targets. The phenol group can form hydrogen bonds with biological macromolecules, while the chloro and fluoro substituents can enhance the compound’s lipophilicity and membrane permeability. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

The pharmacological and physicochemical properties of 2-(3-Chloro-benzyloxy)-5-fluorophenol are best understood through comparisons with structurally analogous compounds. Below is a detailed analysis:

Structural Analogues and Their Pharmacological Profiles

Key Observations

Halogen Effects: The 5-fluoro substituent in this compound and analogues like (+)-16a–16d enhances potency at serotonin receptors compared to 5-chloro derivatives. For example, (+)-16a showed a 9-fold increase in 5-HT2C receptor affinity over its 5-chloro counterpart .

Selectivity Trends :

- Compounds with allyl or fluoroethoxy groups on the benzyloxy moiety (e.g., (+)-16b, (+)-16d) exhibit superior selectivity for 5-HT2C over 5-HT2A/2B receptors (>100-fold) due to optimized steric interactions .

- In contrast, bulkier substituents (e.g., n-propyl in (+)-16a) reduce off-target activity but may lower solubility .

Metabolic and Safety Profiles: Fluorine incorporation (as in 5-fluorophenol derivatives) reduces hERG channel inhibition, a marker for cardiac toxicity. (+)-16b and (+)-16d showed <50% hERG inhibition at 30 µM, a critical safety advantage . CYP450 inhibition varies with substituents; 3-chloro-benzyloxy derivatives may exhibit lower CYP3A4/2D6 interactions compared to alkyl ethers .

Physicochemical Properties

- Lipophilicity: The 5-fluoro group increases logP modestly compared to unsubstituted phenol, while the 3-chloro-benzyloxy group adds significant hydrophobicity. This balance impacts membrane permeability and oral bioavailability.

- Synthetic Accessibility: The compound is synthesized via scalable routes, such as Mitsunobu reactions or nucleophilic aromatic substitution, similar to methods used for 10b and 16a–16d .

Biological Activity

2-(3-Chloro-benzyloxy)-5-fluorophenol is a compound of interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including antimicrobial properties, anti-inflammatory effects, and potential therapeutic applications. The information presented is derived from diverse sources, including recent research findings and case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- Molecular Formula : C14H10ClF O2

- Molecular Weight : 256.68 g/mol

This compound features a chloro group and a fluorine atom attached to a phenolic structure, which may influence its biological activity through various mechanisms.

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit significant antimicrobial activity against various bacterial strains. A study evaluated the antimicrobial effects of several derivatives, revealing that the introduction of fluorine enhances the antibacterial properties. For instance, the incorporation of fluorine into the phenyl group increased the activity against Staphylococcus aureus, with minimum inhibitory concentrations (MIC) ranging from 12 to 16 μM for certain derivatives .

| Compound | MIC (μM) | Activity |

|---|---|---|

| This compound | TBD | Antibacterial |

| Fluoroaryl-2,2′-bichalcophene derivatives | 12–16 | Antibacterial |

Anti-inflammatory Effects

This compound has been investigated for its anti-inflammatory properties. Studies suggest that compounds with similar structural motifs can inhibit pro-inflammatory cytokines and reduce inflammation in various models. The mechanism of action may involve the modulation of signaling pathways associated with inflammation, although specific pathways for this compound require further investigation.

Therapeutic Applications

This compound is being explored for its potential therapeutic applications in treating conditions such as:

- Diabetes : Investigations into isoform-selective PPARα agonists have shown promising results in preclinical models for retinal disorders.

- Viral Infections : Similar compounds have demonstrated activity against viruses like SARS-CoV-2, suggesting potential antiviral applications .

Case Studies and Research Findings

-

Antimicrobial Evaluation :

A comprehensive study assessed the antimicrobial efficacy of various fluoroaryl compounds, including derivatives of this compound. The results indicated that these compounds exhibited notable activity against Gram-positive bacteria, with implications for developing new antibiotics . -

Inflammation Model :

In vivo studies using animal models demonstrated that compounds structurally related to this compound could significantly reduce inflammation markers in induced models of arthritis and other inflammatory diseases .

Q & A

Q. What are the optimal synthetic routes for 2-(3-Chloro-benzyloxy)-5-fluorophenol, and how can reaction yields be maximized?

The synthesis of this compound typically involves nucleophilic substitution or Mitsunobu reactions. For example, in a procedure analogous to , boron tribromide (1M) can demethylate intermediates under controlled low-temperature conditions (-78°C) to yield phenolic derivatives. Key steps include:

- Purification : Use column chromatography with ethyl acetate/hexane gradients to isolate the product.

- Yield Optimization : Maintain inert atmospheres (N₂/Ar) to prevent oxidation and ensure stoichiometric excess of reagents like BBr₃.

- Monitoring : Track reaction progress via TLC or HPLC (e.g., method B at 254 nm, as in ).

Typical yields range from 70–80% under optimized conditions .

Q. How is the structural characterization of this compound performed?

Structural elucidation relies on:

Q. What are the stability and storage protocols for this compound?

- Stability : The phenol group is susceptible to oxidation. Store under inert gas (N₂) at -20°C in amber vials.

- Handling : Avoid exposure to moisture; use anhydrous solvents during synthesis.

- Waste Disposal : Follow protocols in : segregate waste and collaborate with certified environmental agencies for neutralization .

Advanced Research Questions

Q. How can computational modeling be applied to predict the reactivity of this compound in catalytic systems?

- DFT Calculations : Use Gaussian or ORCA to model reaction pathways (e.g., activation energies for demethylation or benzyloxy-group substitution).

- Docking Studies : Analyze interactions with enzymes (e.g., cytochrome P450) using AutoDock Vina.

- Contradiction Resolution : If experimental data (e.g., NMR coupling constants) conflict with predicted structures, refine force fields in MD simulations .

Q. What strategies address discrepancies in spectroscopic data during structural validation?

- Dynamic Effects : Consider rotational barriers in benzyloxy groups that cause splitting in NMR peaks. Use variable-temperature NMR to confirm .

- Crystallographic Refinement : Re-examine SHELXL parameters (e.g., H-atom placement or anisotropic displacement models) if XRD data deviates from spectroscopic results .

- Impurity Analysis : Employ HPLC-MS (as in ) to detect byproducts from incomplete demethylation or hydrolysis .

Q. How can this compound be utilized as an intermediate in designing bioactive molecules?

- Functionalization : Introduce substituents via Suzuki coupling (e.g., ) or click chemistry.

- Pharmacophore Mapping : Modify the benzyloxy group to enhance binding to targets like NMDA receptors (see for analogous ligand design).

- Metabolic Studies : Radiolabel the fluorophenyl moiety (³H/¹⁸F) to track in vivo distribution .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.